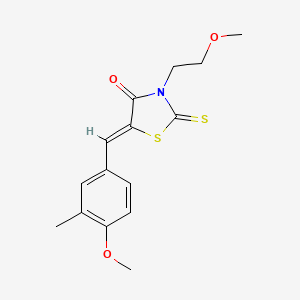![molecular formula C14H21N3O4 B4900514 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol, also known as Mor-NH2, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol involves its ability to modulate various signaling pathways involved in cancer cell growth and neurodegeneration. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. This compound also activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and cell survival. In addition, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspase-dependent pathways. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress. Additionally, it has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for research on 2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol. One area of interest is the development of new synthetic methods to improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways and molecular targets that are modulated by this compound. Furthermore, there is a need for further preclinical studies to evaluate its safety and efficacy in animal models of cancer and neurodegenerative diseases. Finally, clinical trials are needed to determine its potential as a therapeutic agent for these diseases in humans.
Synthesis Methods
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol is synthesized by reacting 5-(4-morpholinyl)-2-nitrophenol with 1-bromo-2-butanol in the presence of a base. The reaction proceeds via nucleophilic substitution of the bromine atom by the hydroxyl group of 1-bromo-2-butanol, resulting in the formation of this compound.
Scientific Research Applications
2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol has been studied for its potential use as a therapeutic agent against cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(5-morpholin-4-yl-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-2-11(10-18)15-13-9-12(3-4-14(13)17(19)20)16-5-7-21-8-6-16/h3-4,9,11,15,18H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJVLGKRJMNHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)


![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)
![N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900478.png)
![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
![1-(2-cyclohexylethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4900495.png)

![2-[benzyl(phenylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4900499.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900508.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)